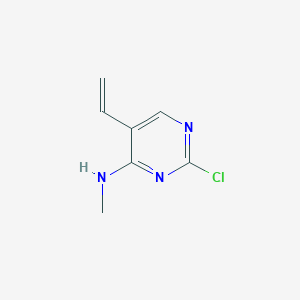












|
REACTION_CXSMILES
|
Br[C:2]1[C:3]([NH:9][CH3:10])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.O1C=C[CH:13]=[C:12]1P(C1OC=CC=1)C1OC=CC=1.C(C([Sn])=C(CCCC)CCCC)CCC.[F-].[K+]>CN(C=O)C.C(OCC)C>[Cl:8][C:5]1[N:4]=[C:3]([NH:9][CH3:10])[C:2]([CH:12]=[CH2:13])=[CH:7][N:6]=1 |f:3.4,^1:28|
|


|
Name
|
|
|
Quantity
|
3.75 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)NC
|
|
Name
|
tris(dibenzylidineacetone)dipalladium(0)
|
|
Quantity
|
388 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
777 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
5.93 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)C(=C(CCCC)CCCC)[Sn]
|
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
is stirred for 20 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
After stirring for 16 hours at about 65° C.
|
|
Duration
|
16 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
before filtering through a pad of Celite
|
|
Type
|
WASH
|
|
Details
|
The pad of Celite is rinsed with a further portion of diethyl ether (200 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer is separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CHCl3
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic extract
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
is dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give crude oil which
|
|
Type
|
CUSTOM
|
|
Details
|
is purified by flash column chromatography (SiO2, EtOAc/Hx=1/4)
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C(=N1)NC)C=C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.63 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 469.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |